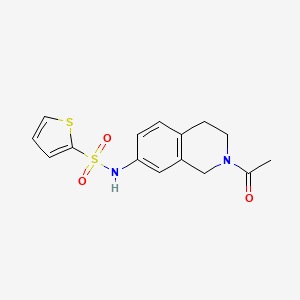
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” is a complex organic compound that contains a tetrahydroisoquinoline group, a thiophene group, and a sulfonamide group . Tetrahydroisoquinolines are a class of compounds that have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, a related compound, were investigated using acidic solid catalysts. The molecular and crystal structures were analyzed, highlighting weak interactions like hydrogen bonds and π interactions in its structure (Bougheloum et al., 2013).
Inhibition of Phenylethanolamine N-methyltransferase
- Certain derivatives of 1,2,3,4-tetrahydroisoquinoline, akin to the compound , have been studied for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis (Blank et al., 1980).
Development of Novel Compounds with Cytotoxic Potency
- Novel N-sulfonyl-1,2,3,4-tetrahydroisoquinoline thiosemicarbazone derivatives were synthesized and tested for cytotoxicity against various cell lines. Some compounds exhibited significant cytotoxic potency, indicating potential for cancer treatment development (Pingaew et al., 2012).
Modulation of Alpha 7 Nicotinic Acetylcholine Receptor
- A series of thiophene-phenyl-sulfonamides, similar in structure to the compound , were developed as modulators of the alpha 7 nicotinic acetylcholine receptor. These compounds showed potential for treating cognitive deficits in Alzheimer's disease (Sinha et al., 2019).
Nanosized N-sulfonated Brönsted Acidic Catalyst
- Research on N-sulfonic acid as a nanosized catalyst highlighted its efficiency in promoting the synthesis of polyhydroquinoline derivatives. This indicates potential applications in chemical synthesis and pharmaceutical research (Goli-Jolodar et al., 2016).
Antitumor Activity of Isoquinoline Derivatives
- Isoquinoline derivatives have been synthesized and evaluated for antineoplastic activity. This research underscores the potential of these compounds, including those structurally related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, in cancer treatment (Liu et al., 1995).
Orientations Futures
Tetrahydroisoquinolines are a class of compounds that have garnered a lot of attention in the scientific community due to their diverse biological activities . Future research may focus on developing novel tetrahydroisoquinoline analogs with potent biological activity, including potentially “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide”.
Propriétés
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11(18)17-7-6-12-4-5-14(9-13(12)10-17)16-22(19,20)15-3-2-8-21-15/h2-5,8-9,16H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLYGZFJSVJXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


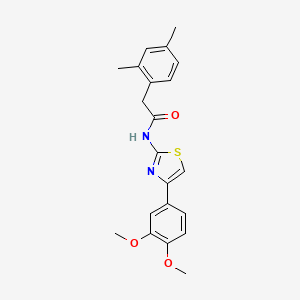

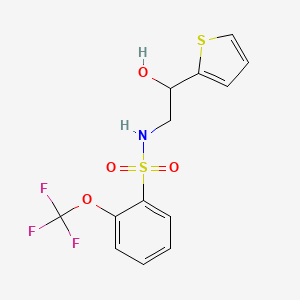
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2657000.png)
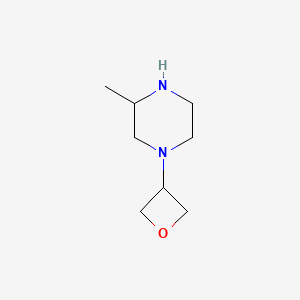
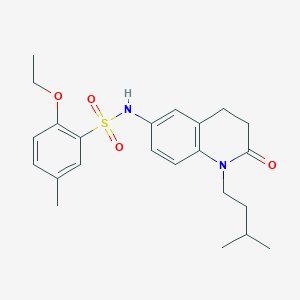
![Bis[(+)-pinanediolato]diboron](/img/structure/B2657009.png)

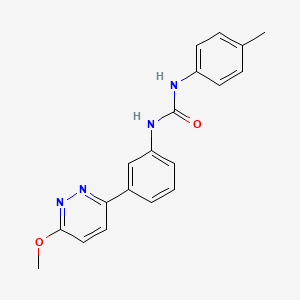
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2657012.png)
![2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2657014.png)

![[1-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2657017.png)